Diospyrol
Overview
Description
Diospyrol is a natural compound that is found in the leaves and bark of several plant species, including Diospyros kaki, Diospyros virginiana, and Diospyros melanoxylon. It has been studied extensively for its potential applications in medicine and biology due to its unique chemical structure and biological properties.
Scientific Research Applications
Total Synthesis
- Diospyrol, a compound from Diospyros mollis, has been synthesized through key steps involving tandem Michael addition-Dieckmann condensations, highlighting its potential for chemical research and pharmaceutical applications (Mahidol, Tarnchompoo, Thebtaranonth, & Thebtaranonth, 1989).
Chemical Diversity and Ethnopharmacology
- Diospyros species possess a wide range of bioactive compounds including naphthoquinones, flavonoids, and terpenes. These compounds have shown diverse pharmacological activities like antioxidant, antibacterial, and neuroprotective effects in vitro and in vivo (Fareed, El-Kersh, Youssef, & Labib, 2022).
Inhibition of DNA Topoisomerase in Parasites
- Diospyrin, derived from Diospyros, inhibits DNA topoisomerase I in Leishmania donovani, suggesting its potential as a lead compound for antiparasitic drug development (Ray, Hazra, Mittra, Das, & Majumder, 1998).
Phytochemicals in Diospyros mollis
- Methanol extracts from Diospyros mollis have yielded various triterpenes and aromatic compounds, indicating its potential as a natural source of diverse bioactive molecules (Suwama, Watanabe, Monthakantirat, Luecha, Noguchi, Watanabe, & Umehara, 2017).
Pharmacological Properties of Diospyros kaki
- Diospyros kaki has been traditionally used in various treatments and contains glycosides, flavonoids, and other phytochemicals. Its pharmacological activities, including anti-inflammatory and anti-diabetic effects, have been documented (Singh & Joshi, 2011).
Versatile Uses of Diospyros Genus
- The Diospyros genus exhibits a range of uses including as food, timber, and in traditional medicine. It contains phytochemicals with antioxidant, anti-inflammatory, and other bioactivities, demonstrating its potential in pharmacological research (Rauf, Uddin, Patel, Khan, Halim, Bawazeer, Ahmad, Muhammad, & Mubarak, 2017).
Lipid Metabolism Effects
- Diosgenin, a compound from Diospyros, has been studied for its effects on lipid metabolism in rats, indicating its potential for research in metabolic disorders (Cayen & Dvornik, 1979).
Enhanced Tumour Inhibitory Activity
- Encapsulation of diospyrin, a bisnaphthoquinonoid from Diospyros, in liposomes has shown enhanced anti-tumor activity in vivo, suggesting its promise in cancer therapy (Hazra, Kumar, Biswas, Pandey, & Mishra, 2005).
Future Directions
: Tanaka, T., Furusawa, M., Ito, T., Iliya, I., Oyama, M., Iinuma, M., … & Murata, J. (2007). Phenolic constituents of leaves of Diospyros montana. Natural Product Communications, 2(1), 55-59. Link : Sturm, S., Yoshihira, K., & Jeffreys, J. (1971). Diospyrol, a diospyrol glycoside. Phytochemicals From Genus Diospyros (L.) and their Biological … - CORE. Link : Maridass, M. (1999). Qualitative analysis and evaluation of secrets present in the fruit oil of Diospyros malabarica Desr. by capillary … JPTCP, 4(2), 1-7. Link
properties
IUPAC Name |
2-(1,8-dihydroxy-6-methylnaphthalen-2-yl)-6-methylnaphthalene-1,8-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c1-11-7-13-3-5-15(21(25)19(13)17(23)9-11)16-6-4-14-8-12(2)10-18(24)20(14)22(16)26/h3-10,23-26H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGBDIJBTXFUFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=C(C=C2)C3=C(C4=C(C=C3)C=C(C=C4O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30170169 | |
Record name | Diospyrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30170169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diospyrol | |
CAS RN |
17667-23-1 | |
Record name | Diospyrol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017667231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC294435 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294435 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diospyrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30170169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIOSPYROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR0O6J59FD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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